Urotensin II-alpha is classified as a peptide hormone belonging to the family of vasoactive peptides. It is synthesized in various tissues, including the brain, heart, and vascular endothelium. The human variant of urotensin II is a cyclic undecapeptide with a specific amino acid sequence: H-Glu-Thr-Pro-Asp-cyclo[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH. This sequence features a disulfide bond that contributes to its structural stability and biological activity.
The synthesis of urotensin II-alpha can be accomplished through several methods, including solid-phase peptide synthesis and solution-phase synthesis.
Recent studies have also explored the optimization of radiolabeling techniques for urotensin II-alpha, which enhances its utility in imaging studies. For example, the incorporation of indium-111 into DOTA-conjugated urotensin II has been successfully achieved using specific buffer conditions and high-performance liquid chromatography for purification and analysis .
The structure of urotensin II-alpha is characterized by its cyclic nature due to the disulfide bridge between cysteine residues. Nuclear magnetic resonance spectroscopy has been employed to elucidate its conformation in solution, revealing that it does not adopt classical secondary structures like alpha-helices or beta-sheets but rather exists in a compact conformation with hydrophobic pockets that are crucial for receptor binding .
Key structural data include:
Urotensin II-alpha participates in several biochemical reactions primarily involving receptor binding and signal transduction pathways. Upon binding to its receptor (the urotensin II receptor), it activates G-protein coupled signaling cascades that lead to vasoconstriction and other physiological effects.
The mechanism of action for urotensin II-alpha primarily involves its role as an agonist at the urotensin II receptor. Upon binding, it activates downstream signaling pathways that result in:
Data from studies indicate that antagonists targeting this pathway may offer therapeutic benefits in managing cardiovascular diseases.
Urotensin II-alpha exhibits several notable physical and chemical properties:
Analyses using chromatographic techniques confirm its purity and structural integrity post-synthesis, essential for both research applications and potential therapeutic uses.
Urotensin II-alpha has several scientific applications:
UII-α isolation began with fish urophysical extracts, where it demonstrated hypertensive effects. Subsequent cDNA cloning identified UII precursors in amphibians (Rana ridibunda), mammals (rat, mouse, pig), and primates. Crucially, all isoforms retain a cyclic hexapeptide core (Cys-Phe-Trp-Lys-Tyr-Cys) forming a disulfide bridge essential for bioactivity. This core is 100% conserved from lampreys to humans, while N-terminal sequences diverge:
Table 1: Urotensin II-Alpha Isoforms Across Species
Species | Peptide Sequence | Length | Core Motif |
---|---|---|---|
Human | H-Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH | 11 aa | CFWKYC |
Mouse | 14 aa | CFWKYC | |
Goby fish | H-Ala-Gly-Thr-Ala-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH | 12 aa | CFWKYC |
Frog (Rana) | H-Ala-Gly-Asn-Leu-Ser-Glu-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH | 13 aa | CFWKYC |
Pig | H-Gly-Pro-Thr-Ser-Glu-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH | 12 aa | CFWKYC |
The UII gene (UTS2) localizes to chromosome 1p36 in humans and chromosome 4 in mice. Alternative splicing generates distinct precursors (e.g., 124-aa vs. 139-aa preproUII in humans), though proteolytic cleavage consistently liberates the active peptide. UII-related peptide (URP), a paralog with an identical core but truncated termini, further demonstrates gene duplication events in vertebrates [3] [9].
In teleosts, UII-α is produced by Dahlgren cells in the spinal cord’s ventral horn and stored in the urophysis for systemic release. It regulates osmoregulation, cardiovascular tone, and motor function—evidenced by UII injection altering swimming patterns in trout. This ancestral role transitions in mammals: UII-α is expressed in brainstem motor neurons (e.g., facial nucleus, spinal cord ventral horn), cardiovascular tissues, kidneys, and adrenal glands [1] [4] [6].
Key neuroendocrine functions include:
UII signals through the GPR14 receptor (UT), a Gαq/11-coupled receptor activating phospholipase C (PLC), inositol triphosphate (IP3), and intracellular calcium release. UT shares ≈25% homology with somatostatin receptors but is pharmacologically distinct—somatostatin-14 activates UT only at micromolar doses [1] [9].
UII-α exhibits paradoxical vasoactivity: it is the most potent mammalian vasoconstrictor (10× > endothelin-1) in some vessels but causes vasodilation in others via endothelial nitric oxide release. This dual role is disrupted in diseases:
Table 2: Clinical Correlations of UII-Alpha in Human Pathologies
Pathology | UII/UT Alteration | Functional Consequence | Biomarker Correlation |
---|---|---|---|
Heart Failure | 2.1× ↑ plasma UII | Impaired myocardial contractility | Inverse with ejection fraction |
Atherosclerosis | ↑ UII in foam cells & endothelium | Smooth muscle proliferation, plaque formation | Correlates with stenosis severity |
Diabetes Mellitus | ↑ Plasma and renal UII | Glomerular hyperfiltration, fibrosis | Linked to albuminuria |
Metabolic Syndrome | ↑ Plasma UII (vs. controls) | Insulin resistance, dyslipidemia | Associates with HOMA-IR index |
Chronic Kidney Disease | ↑ Urinary UII excretion | Renal fibrosis, hypertension | Predicts CKD progression |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5